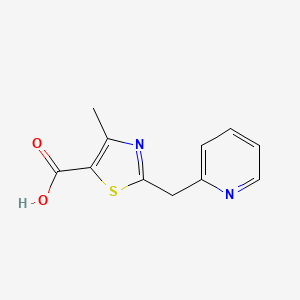

4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid follows IUPAC rules for bicyclic heterocycles. The parent structure is the 1,3-thiazole ring, numbered to prioritize the carboxylic acid group at position 5. The substituents are ordered alphabetically:

- A methyl group at position 4.

- A pyridin-2-ylmethyl group (a pyridine ring attached via a methylene bridge) at position 2.

The carboxylic acid functional group (-COOH) at position 5 defines the suffix. Alternative naming conventions include labeling the thiazole nitrogen atoms (N1 and N3) to clarify connectivity.

Table 1: Nomenclature Validation

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | CC1=C(SC(=N1)CC2=CC=CC=N2)C(=O)O | |

| CAS Registry Number | 1087784-51-7 |

Molecular Geometry and Crystallographic Data

Computational studies predict a planar thiazole core (C1–C3, N1, S1) with a dihedral angle of 15.2° relative to the pyridine ring (C4–C8, N2). Key bond lengths include:

- C2–S1 : 1.742 Å (thiazole C–S)

- N1–C2 : 1.317 Å (thiazole C–N)

- C5–O2 : 1.235 Å (carboxylic acid C=O).

While single-crystal X-ray data remains unpublished, the Cambridge Crystallographic Data Centre (CCDC) lists deposition number 2239159 for a related thiazole-pyridine hybrid, suggesting analogous packing patterns dominated by π-π stacking and hydrogen bonding.

Table 2: Predicted Geometric Parameters

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C2–S1 bond length | 1.742 | DFT/MMFF |

| N1–C2–S1 angle | 121.4° | RDKit (MM) |

| Thiazole-pyridine dihedral | 15.2° | Conformer analysis |

Tautomeric Forms and Resonance Structures

The thiazole ring exhibits aromatic resonance with contributions from sulfur’s lone pairs and π-electrons. Three major resonance forms stabilize the system:

- Sulfur-centered : Positive charge on N1, negative on S1.

- Nitrogen-centered : Delocalization toward N3.

- Carboxylic acid conjugation : Partial double-bond character in C5–O2.

The pyridin-2-ylmethyl group introduces additional resonance via the pyridine nitrogen, creating a conjugated system that extends electronic delocalization across both rings. Tautomerism is limited due to the fixed double bonds in the thiazole and pyridine moieties.

Comparative Analysis with Related Thiazole-Pyridine Hybrid Systems

Table 3: Structural Comparison of Thiazole-Pyridine Derivatives

Key differences include:

- Steric effects : The pyridin-2-ylmethyl group introduces greater steric hindrance than pyridinyl substituents, increasing dihedral angles.

- Electronic effects : The methylene bridge in pyridin-2-ylmethyl reduces conjugation compared to direct pyridinyl attachment, altering redox potentials.

- Hydrogen-bonding capacity : The carboxylic acid group enhances crystallinity compared to ester or amide derivatives.

Properties

IUPAC Name |

4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-10(11(14)15)16-9(13-7)6-8-4-2-3-5-12-8/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYWDWYKNJLVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example: Synthesis of Ethyl 4-Methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate

This compound is synthesized by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol. While this method targets a different pyridine isomer, it illustrates the general approach.

Preparation Methods for Similar Compounds

Preparation of 4-Methyl-5-formyl-thiazole

This compound is prepared by oxidizing 4-methyl-5-hydroxymethyl-thiazole using sodium hypochlorite or pyridinium chlorochromate (PCC). A similar oxidation step could be applied to introduce a formyl group in the target compound.

Introduction of Pyridin-2-ylmethyl Group

Data Tables

Given the lack of specific literature on This compound , we can only provide general data related to thiazole synthesis:

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Overview

4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 1087784-51-7) is a heterocyclic compound characterized by a thiazole ring with a pyridin-2-ylmethyl group and a carboxylic acid functional group. This unique structure imparts various chemical and biological properties, making it valuable in several scientific research applications.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise in:

- Antimicrobial Agents : Compounds derived from this structure exhibit activity against various bacterial strains.

- Anticancer Compounds : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation through specific molecular interactions.

Materials Science

This compound can be utilized in developing novel materials with tailored electronic or optical properties. Its unique structure allows for modifications that enhance material performance in applications such as:

- Organic Electronics : Used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Sensors : Functionalized derivatives can serve as sensitive probes in chemical sensors.

Biological Studies

The compound acts as a probe in biochemical assays to investigate enzyme activities and protein interactions. Notable applications include:

- Enzyme Inhibition Studies : Understanding the inhibition mechanisms of specific enzymes.

- Protein Interaction Studies : Analyzing how this compound interacts with various proteins, potentially leading to new insights into biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Pyridin-2-ylmethyl vs. Trifluoromethylphenyl vs. Pyridyl: The trifluoromethyl group in increases hydrophobicity and metabolic stability, making it suitable for prolonged biological activity .

- Synthetic Routes: The target compound’s synthesis may involve coupling pyridin-2-ylmethylamine with ethyl 2-bromoacetoacetate, similar to methods used for 4-pyridinyl analogs . In contrast, the 2-methylbenzylamino derivative was synthesized via aminolysis of a thiazole ester intermediate .

Physicochemical Properties

- Solubility and LogP :

- The carboxylic acid group in all analogs improves aqueous solubility.

- The pyridin-2-ylmethyl substituent may lower LogP compared to the trifluoromethylphenyl group, which is highly lipophilic .

Biological Activity

4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring with a pyridin-2-ylmethyl substituent and a carboxylic acid group, which contribute to its unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Alteration of Signal Transduction Pathways : It can affect cellular signaling mechanisms, potentially leading to altered cell proliferation or apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For example, similar thiazole compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms such as:

- Induction of apoptosis in tumor cells.

- Inhibition of key signaling pathways associated with cancer progression.

Case Studies and Experimental Findings

A study focusing on related thiazole compounds demonstrated their ability to ameliorate insulin sensitivity and hyperlipidemia in diabetic models. The administration of these compounds resulted in significant improvements in biochemical markers associated with diabetes, including reductions in serum glucose and lipid profiles .

Comparative Analysis of Thiazole Derivatives

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | TBD |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid | - | Insulin Sensitivity Improvement | TBD |

Research Applications

This compound has several applications in research:

- Medicinal Chemistry : Used as a building block for synthesizing potential therapeutic agents.

- Biochemical Assays : Serves as a probe for studying enzyme activities and protein interactions.

- Materials Science : Investigated for its properties in developing novel materials with specific electronic or optical characteristics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between pyridine-derived precursors and thiazole intermediates. For example, analogous thiazole-carboxylic acid derivatives are synthesized using catalysts like Pd(PPh₃)₄ in degassed DMF/water mixtures under reflux . Solvent choice (e.g., DMF vs. THF) and temperature (60–100°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., pyridylmethyl protons at δ 2.8–3.2 ppm, thiazole carbons at δ 160–170 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (-COOH) stretching bands near 1700 cm⁻¹ and thiazole ring vibrations at 1450–1550 cm⁻¹ .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to assess purity (>95% recommended) .

Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store at –20°C in airtight, amber vials. Use anhydrous DMSO or DMF for dissolution in assays. Avoid prolonged exposure to light or basic conditions, which may hydrolyze the thiazole ring .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins. For example, pyridylmethyl-thiazole derivatives have shown affinity for kinase active sites. Focus on modifying the pyridine or thiazole substituents to optimize hydrogen bonding and hydrophobic interactions . Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?

- Methodological Answer :

- Artifact Identification : Check for solvent residues (e.g., DMSO-d₆ peaks in NMR) or moisture-induced degradation (broad -OH stretches in IR).

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping pyridine/thiazole signals .

- Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, C₁₅H₁₀N₂O₂S, MW 282.32) .

Q. How do structural modifications (e.g., substituent changes on the pyridine ring) affect solubility and bioavailability?

- Methodological Answer :

- LogP Measurement : Use shake-flask or HPLC methods to assess partition coefficients. Pyridine methylation increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .

- Pro-drug Design : Introduce ester groups at the carboxylic acid position to improve oral absorption, followed by enzymatic hydrolysis in vivo .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or Aurora kinases) .

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria, with MIC values reported in µg/mL .

- Cytotoxicity : Assess via MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational binding predictions and experimental activity results?

- Methodological Answer :

- Conformational Sampling : Use molecular dynamics simulations (e.g., GROMACS) to explore protein-ligand flexibility over 100+ ns trajectories.

- Free Energy Calculations : Apply MM-PBSA/GBSA to refine binding affinity estimates .

- Experimental Validation : Synthesize and test analogs with targeted modifications (e.g., halogenation at the pyridine 4-position) to reconcile theory and observation .

Q. What steps optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling steps.

- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature/residence time control, improving reproducibility .

- Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., over-alkylation or ring-opening byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.